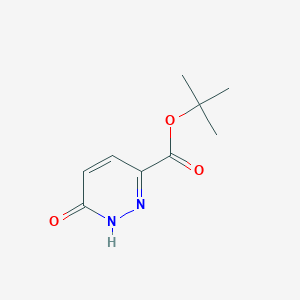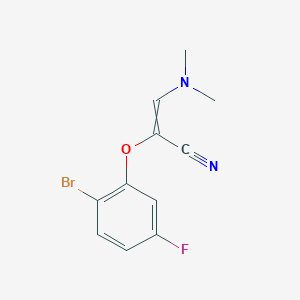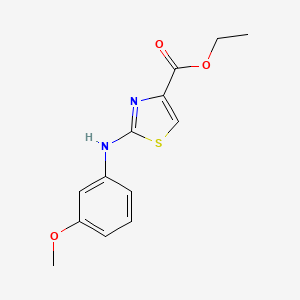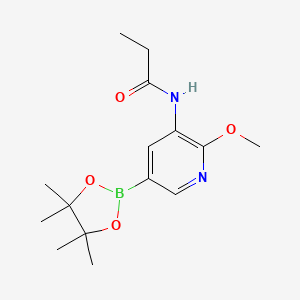
Acide (3-(éthoxyméthyl)-5-fluorophényl)boronique
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of boronic acids typically consists of a boron atom bonded to an oxygen atom and two carbon atoms. The boron atom can form a five-membered ring with molecules containing 1,2- or 1,3-diols .Chemical Reactions of Boronic Acids Boronic acids are involved in various chemical reactions. One of the most notable is the Suzuki-Miyaura cross-coupling reaction, which is a widely-used method for forming carbon-carbon bonds . Another reaction is the protodeboronation of pinacol boronic esters .
Applications De Recherche Scientifique
Applications de détection
Acide (3-(éthoxyméthyl)-5-fluorophényl)boronique: est utilisé dans les applications de détection en raison de son interaction avec les diols et les bases de Lewis fortes telles que les anions fluorure ou cyanure. Cette interaction est essentielle dans les dosages homogènes ou la détection hétérogène, y compris à l'interface du matériau de détection ou dans l'échantillon en vrac .
Marquage biologique et manipulation des protéines
La capacité du composé à former des complexes stables avec les diols permet son utilisation dans le marquage biologique. Il peut être utilisé pour manipuler les protéines et les modifier à diverses fins de recherche, améliorant ainsi l'étude des fonctions et des interactions des protéines .
Développement thérapeutique
Les acides boroniques, y compris l'This compound, sont explorés pour leur potentiel dans le développement de thérapies. Leur interaction avec les molécules biologiques peut conduire à la création de nouveaux médicaments ou de méthodes de traitement .
Couplage croisé de Suzuki-Miyaura
Cet acide boronique est un candidat pour une utilisation dans les réactions de couplage croisé de Suzuki-Miyaura, une méthode largement appliquée pour la formation de liaisons carbone-carbone en synthèse organique. Il sert de réactif organoboronique qui peut se coupler avec divers halogénures organiques sous catalyse au palladium .
Électrophorèse et technologies de séparation
Le composé peut être utilisé en électrophorèse de molécules glyquées, ce qui aide à séparer les mélanges complexes. Cette application est importante en chimie analytique pour identifier et quantifier les composants .
Science des matériaux et chimie des polymères
This compound: peut être utilisé comme unité de construction dans la création de microparticules pour des méthodes analytiques. Il trouve également des applications dans les polymères pour la libération contrôlée de substances telles que l'insuline, ce qui est crucial dans la gestion du diabète .
Mécanisme D'action
The mechanism of action of boronic acids in chemical reactions often involves the formation of a cyclic boronate ester with a diol-containing molecule. This allows the boronic acid to act as a Lewis acid, accepting electrons from the diol .
Physical and Chemical Properties Boronic acids are typically solid at room temperature. They are known for their ability to form stable five-membered rings with diols, which gives them unique reactivity in chemical reactions .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
[3-(ethoxymethyl)-5-fluorophenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BFO3/c1-2-14-6-7-3-8(10(12)13)5-9(11)4-7/h3-5,12-13H,2,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYKKJGUAJCCDTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)F)COCC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BFO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101228254 | |
| Record name | Boronic acid, B-[3-(ethoxymethyl)-5-fluorophenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101228254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1704063-74-0 | |
| Record name | Boronic acid, B-[3-(ethoxymethyl)-5-fluorophenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1704063-74-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Boronic acid, B-[3-(ethoxymethyl)-5-fluorophenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101228254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2'-Tosyl-2',3'-dihydro-1'h-spiro[cyclobutane-1,4'-isoquinoline]](/img/structure/B1405819.png)



![Methyl 3-[4-(dimethylamino)phenyl]-2-acetamidopropanoate](/img/structure/B1405824.png)
![2-[2,5-Bis(trifluoromethyl)phenyl]-ethanimidamide hydrochloride](/img/structure/B1405826.png)
![7-(Trifluoromethyl)imidazo[1,2-a]pyrimidine hydrochloride](/img/structure/B1405827.png)
![2-{[(4-Bromo-3-fluorophenyl)methyl]amino}ethan-1-ol](/img/structure/B1405828.png)


![6-(Trifluoromethyl)-[1,2]oxazolo[4,5-b]pyridin-3-amine](/img/structure/B1405834.png)

